molecular formula C25H27NO6 B5588710 7-(3-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

7-(3-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No.: B5588710
M. Wt: 437.5 g/mol
InChI Key: DFEBRJYOUANQOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a useful research compound. Its molecular formula is C25H27NO6 and its molecular weight is 437.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 437.18383758 g/mol and the complexity rating of the compound is 722. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has been conducted on the synthesis of nitrogen heterocyclic compounds, including quinolinediones, highlighting methods for the disproportionation of dihydroquinolines to tetrahydroquinolines through acid-catalyzed processes. These studies elucidate the stereochemistry involved in the transformation and the conditions under which these reactions occur, providing a foundation for synthesizing related compounds (Gogte, Salama, & Tilak, 1970).

Electrochemical and Spectroscopic Properties

  • Investigations into the electrochemical and spectroscopic properties of diaryl quinone methides have revealed solvatochromic behavior and interesting acid-base properties. These findings are crucial for understanding the chemical behavior of quinolinedione derivatives and their potential use as indicators or probes in various scientific applications (Sarma, Kataky, & Baruah, 2007).

Potential Biological Activity

  • Some studies have focused on the photophysical properties of quinoline derivatives, suggesting their potential utility in biological applications. For instance, the photophysical behavior of azole-quinoline-based fluorophores has been explored, showing promise for these compounds as fluorescent probes due to their dual emission and large Stokes shift emission patterns (Padalkar & Sekar, 2014).
  • Another study synthesized a 2-oxo-quinoline-3-carbonitrile derivative, demonstrating its spectroscopic and physicochemical parameters. This research also highlighted the compound's solubilization in micelles, suggesting its application in determining the critical micelle concentration (CMC) of surfactants, alongside investigating its antibacterial properties (Zayed & Kumar, 2017).

Properties

IUPAC Name

7-(3-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO6/c1-29-17-7-5-6-14(8-17)15-9-19-24(20(27)10-15)18(13-23(28)26-19)16-11-21(30-2)25(32-4)22(12-16)31-3/h5-8,11-12,15,18H,9-10,13H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEBRJYOUANQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CC3=C(C(CC(=O)N3)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.